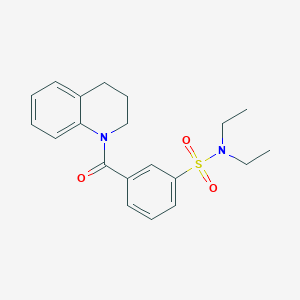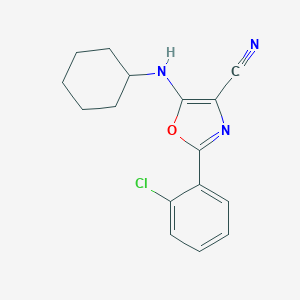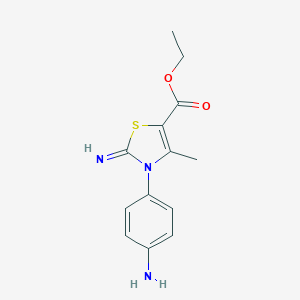![molecular formula C20H22Cl2N2OS B262455 2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262455.png)
2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol, also known as clozapine, is a psychoactive medication that is used to treat schizophrenia. It was first synthesized in 1958 by Paul Charpentier and his team at the French company Rhône-Poulenc. Since its introduction into clinical practice in the 1970s, clozapine has been shown to be effective in treating a range of psychiatric disorders, including treatment-resistant schizophrenia.
Mécanisme D'action
Clozapine works by blocking the dopamine D4 and serotonin 5-HT2A receptors in the brain. This action reduces the activity of the mesolimbic dopamine pathway, which is believed to be overactive in schizophrenia. Clozapine also has an affinity for other receptors, including the histamine H1, muscarinic M1, and alpha-adrenergic receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Clozapine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of GABA in the prefrontal cortex, which may contribute to its therapeutic effects. Clozapine also increases the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Clozapine has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its efficacy in treating schizophrenia and other psychiatric disorders. However, 2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol also has limitations for use in lab experiments. It has a narrow therapeutic window and can cause serious side effects, such as agranulocytosis, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol. One area of research is the development of new antipsychotic drugs that have a similar mechanism of action to 2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol but with fewer side effects. Another area of research is the use of 2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol in combination with other drugs to improve its efficacy and reduce side effects. Finally, there is a need for more research on the long-term effects of 2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol on brain function and behavior.
Méthodes De Synthèse
Clozapine is synthesized from 8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine, which is reacted with sodium hydride and 2-chloroethanol to yield 2-[4-(8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl)-1-hydroxyethyl]piperazine. This compound is then treated with thionyl chloride to yield 2-[4-(8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl)-1-chloroethyl]piperazine, which is finally reacted with 2,3-dichloro-1,4-thiazine to yield 2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol.
Applications De Recherche Scientifique
Clozapine has been extensively studied for its efficacy in treating schizophrenia and other psychiatric disorders. It has been shown to be effective in treating treatment-resistant schizophrenia, reducing symptoms such as delusions, hallucinations, and disorganized thinking. Clozapine has also been studied for its potential use in treating other psychiatric disorders, such as bipolar disorder and major depressive disorder.
Propriétés
Nom du produit |
2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol |
|---|---|
Formule moléculaire |
C20H22Cl2N2OS |
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
2-[4-(2,3-dichloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H22Cl2N2OS/c21-16-11-14-12-18(24-7-5-23(6-8-24)9-10-25)15-3-1-2-4-19(15)26-20(14)13-17(16)22/h1-4,11,13,18,25H,5-10,12H2 |
Clé InChI |
AZKNQSXHNRVDMX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C2CC3=CC(=C(C=C3SC4=CC=CC=C24)Cl)Cl |
SMILES canonique |
C1CN(CCN1CCO)C2CC3=CC(=C(C=C3SC4=CC=CC=C24)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-3-(2-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B262376.png)
![1-[(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B262379.png)
![4-tert-butyl-N-{2-[(2-{4-nitroanilino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B262386.png)




![1-[2-(1h-Imidazol-5-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B262398.png)

![(6E)-6-[[6-amino-2-(methylamino)-4H-1,3,4-oxadiazin-5-yl]imino]cyclohexa-2,4-dien-1-one](/img/structure/B262403.png)
![Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate](/img/structure/B262405.png)

